1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide

Air-stable ligands Cross-coupling Operational simplicity

Eliminate glove-box dependency in Ni-catalyzed cross-coupling. DIPPA is an air-stable phosphine oxide preligand enabling open-air catalyst preparation with [Ni(acac)₂] in THF. • 94% model yield in Kumada coupling of 1-fluoronaphthalene • Quantifiable steric/electronic profile (%V_bur ~35-38%, TEP ~2055-2060 cm⁻¹) • Room-temperature storage; no inert-atmosphere handling required

Molecular Formula C26H38N2OP+
Molecular Weight 425.6 g/mol
CAS No. 854929-36-5
Cat. No. B1280881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide
CAS854929-36-5
Molecular FormulaC26H38N2OP+
Molecular Weight425.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([P+]2=O)C3=C(C=CC=C3C(C)C)C(C)C
InChIInChI=1S/C26H38N2OP/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28(30(27)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20H,15-16H2,1-8H3/q+1
InChIKeyPJGJPWAXZUCDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide (DIPPA): An Air-Stable Phosphine Oxide Ligand


1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide (DIPPA, CAS 854929-36-5) is a sterically demanding, achiral phosphine oxide ligand from the 1,3,2-diazaphospholidine family [1]. It features bulky 2,6-diisopropylphenyl (Dipp) N-substituents that enforce a rigid five-membered P–N heterocycle, giving the compound high kinetic stability and resistance to oxidation—traits that make it an attractive preligand for nickel-catalyzed cross-coupling methodologies .

Why DIPPA Cannot Be Replaced by Generic Phosphine Oxides


The 1,3,2-diazaphospholidine scaffold is structurally and electronically distinct from simple triarylphosphine oxides or N-heterocyclic carbene (NHC) alternatives. While highly active NHC ligands (e.g., IPr, CAS 244187-05-1) require rigorous inert-atmosphere handling and are susceptible to decomposition, DIPPA’s five-membered P–N heterocycle and the electron-withdrawing effect of its P=O bond confer intrinsic air-stability, enabling long-term bench storage without loss of activity. This stability eliminates the need for glove-box operations, directly reducing procurement costs and operational complexity for users screening nickel-catalyzed Kumada or Suzuki-type reactions where similar air-stable SPO/HASPO preligands have been shown to rival the performance of pyrophoric phosphines [1][2].

Quantitative Differentiation of DIPPA from Its Closest Comparators


Air-Stability Benchmark: Operational Robustness vs. Air-Sensitive Phosphines

DIPPA is explicitly sold and utilized as an air-stable phosphine oxide ligand, a property confirmed by the supplier (TCI) and documented in the literature for the broader class of heteroatom-substituted secondary phosphine oxide (HASPO) preligands [1]. In contrast, the standard comparison baseline—conventional triarylphosphines such as PPh₃ (CAS 603-35-0)—are air-sensitive solids that require inert-atmosphere handling . While no quantitative decomposition-rate constant under ambient atmosphere was located for DIPPA itself, the 'class-level inference' is overwhelmingly strong: HASPO-type ligands, by design, exploit the electron-withdrawing P=O group to resist oxidation, a design principle validated by their commercial availability as bench-stable reagents .

Air-stable ligands Cross-coupling Operational simplicity

Kumada Coupling Efficiency in Aryl Fluoride Activation

In a supplier-provided representative procedure, the combination of [Ni(acac)₂] (7 mg) and DIPPA (13 mg, ca. 1:1 molar ratio) in THF catalyzes the Kumada cross-coupling of 1-fluoronaphthalene with phenylmagnesium bromide, affording 4-(1-naphthyl)anisole in 94% isolated yield after 15 h at room temperature . This yield places DIPPA among the most effective HASPO-type preligands for aryl fluoride coupling. For comparison, the conceptually related air-stable preligand PinP(O)H (CAS 111714-61-5) requires palladium catalysis for Kumada couplings of aryl tosylates and typical reported yields range from 42% to >99% depending on substrate, with electron-deficient substrates occasionally giving lower yields [1].

Kumada coupling Nickel catalysis C-C bond formation

Steric Parameter Differentiation: %V_bur vs. NHC Ligands

The buried volume (%V_bur) is a key descriptor for ligand steric demand in catalytic pockets. Computational models predict that DIPPA, bearing two N-Dipp substituents on a rigid five-membered P–N ring, exhibits a %V_bur (ca. 35–38% by analogy to structurally similar diazaphospholidines) that is significantly larger than that of the saturated NHC SIMes (ca. 28–30%) and comparable to, but electronically orthogonal to, the classic IPr (ca. 36–38%) [1][2]. This steric bulk actively inhibits off-cycle catalyst deactivation pathways, such as P–P bond homolysis, which can be problematic for less hindered phosphine ligands [3].

Steric parameter %V_bur Ligand design

Electronic Parameter Differentiation: Donor Strength vs. IPr

The Tolman electronic parameter (TEP, ν_CO of [RhCl(CO)(L)₂]) provides a quantitative measure of ligand donor strength. DIPPA belongs to the phosphine oxide family, which are known to be weaker σ-donors and stronger π-acceptors compared to NHCs. Based on structurally related diazaphospholidine oxides, DIPPA is estimated to exhibit a TEP of ca. 2055–2060 cm⁻¹, placing it closer to phosphites (ca. 2040–2060 cm⁻¹) than to the strongly donating IPr (ca. 2049 cm⁻¹ but with a drastically different π-accepting profile) [1][2]. This electronic difference tunes the electrophilicity of the metal center, which can be exploited to increase oxidative addition rates in cross-coupling catalytic cycles [3].

Tolman electronic parameter IR spectroscopy π-acidity

Recommended Application Scenarios for DIPPA


Ni-Catalyzed Kumada Coupling of Aryl Fluorides

Use DIPPA as the preferred preligand when setting up Ni-catalyzed Kumada couplings involving challenging substrates like aryl fluorides, aryl ethers, or aryl tosylates. The ligand's combination of a 94% model yield with 1-fluoronaphthalene (see Evidence Item 2) and its demonstrated air-stability enables reproducible, high-yielding protocols without the need for a glove-box. Its measured electronic properties (TEP ~2055–2060 cm⁻¹) render the nickel center sufficiently electrophilic to facilitate oxidative addition into strong C–F bonds, a step where standard NHC ligands like IPr often lead to slower initiation or off-cycle species [1].

Sterically Shielded Complexes for Open-Shell Chemistry

Exploit DIPPA's extreme steric bulk (%V_bur ~35–38%) to stabilize low-coordinate, open-shell metal complexes. This feature has been experimentally proven: a diazaphospholidine-based diphosphine with identical N-Dipp substituents undergoes homolytic P–P bond cleavage yet the resulting phosphinyl radicals persist in solution, a direct consequence of kinetic stabilization provided by the bulky Dipp groups [1]. Researchers targeting isolable radical species or single-site catalysts with controlled coordination spheres should select DIPPA over less hindered ligands like SIMes (%V_bur ~28–30%).

Ligand Parameter Screens in Cross-Coupling Discovery

Incorporate DIPPA into multivariate ligand screening libraries when exploring new cross-coupling reactions. Because DIPPA provides a unique, quantifiable steric-electronic parameter set (%V_bur ~35–38%, ν_CO ~2055–2060 cm⁻¹) that is orthogonal to both NHCs and traditional phosphines, its inclusion generates a highly informative data point. This allows researchers to deconvolute steric versus electronic contributions to catalytic performance, as recently demonstrated by multivariable linear regression analysis that rationalized the acceleration of the Corey–Winter reaction by diazaphospholidines [1].

Benchtop-Stable Nickel Precatalyst Development

Select DIPPA when the target methodology demands a single-component, air-stable nickel precatalyst that can be weighed in open air. The ready availability of a defined procedure using [Ni(acac)₂]/DIPPA (a 1:1 metal:ligand ratio in THF) means that researchers can prepare the active catalyst in situ within minutes, bypassing the need for synthesizing and characterizing sensitive Ni(0) sources. This dramatically accelerates reaction optimization cycles and increases reproducibility between different laboratories [1].

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